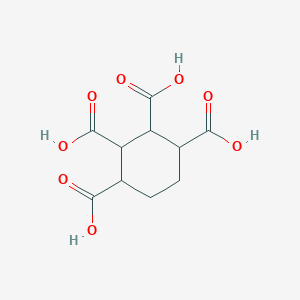silane CAS No. 13396-32-2](/img/structure/B14719157.png)
[(2,2-Difluorocyclopropyl)methyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Difluorocyclopropyl)methylsilane is an organosilicon compound that features a cyclopropane ring substituted with two fluorine atoms and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,2-difluorostyrenes with appropriate reagents under controlled conditions . The reaction conditions often require high temperatures, around 180-190°C, to achieve the desired product .
Industrial Production Methods
Industrial production of (2,2-Difluorocyclopropyl)methylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the incorporation of advanced purification techniques ensures the production of high-purity (2,2-Difluorocyclopropyl)methylsilane suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Difluorocyclopropyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Ring-Opening Reactions: The cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of (2,2-Difluorocyclopropyl)methylsilane include sodium arylsulfinates and palladium catalysts . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of (2,2-Difluorocyclopropyl)methylsilane depend on the specific reaction conditions and reagents used. For example, the reaction with sodium arylsulfinates under palladium catalysis can yield 2-fluoroallylic sulfones .
Wissenschaftliche Forschungsanwendungen
(2,2-Difluorocyclopropyl)methylsilane has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules.
Pharmaceuticals: It serves as an intermediate in the preparation of biologically active compounds, including antiviral agents.
Materials Science: The unique structural properties of the compound make it useful in the development of advanced materials.
Wirkmechanismus
The mechanism of action of (2,2-Difluorocyclopropyl)methylsilane involves its ability to participate in various chemical reactions due to the presence of the cyclopropane ring and the trimethylsilyl group. The compound can interact with molecular targets through nucleophilic substitution and ring-opening reactions, leading to the formation of new chemical entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluorocyclopropane Derivatives: These compounds share the difluorocyclopropane ring but differ in the substituents attached to the ring.
2,2-Difluorocyclopropanemethanol: This compound has a hydroxyl group instead of the trimethylsilyl group.
Uniqueness
(2,2-Difluorocyclopropyl)methylsilane is unique due to the presence of both the difluorocyclopropane ring and the trimethylsilyl group.
Eigenschaften
CAS-Nummer |
13396-32-2 |
|---|---|
Molekularformel |
C7H14F2Si |
Molekulargewicht |
164.27 g/mol |
IUPAC-Name |
(2,2-difluorocyclopropyl)methyl-trimethylsilane |
InChI |
InChI=1S/C7H14F2Si/c1-10(2,3)5-6-4-7(6,8)9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
MFUJHECOJYXMFX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1CC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
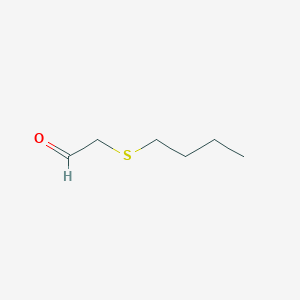
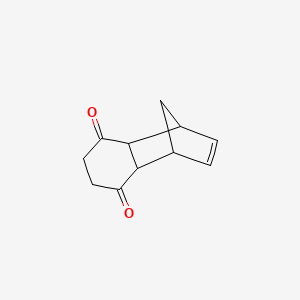
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
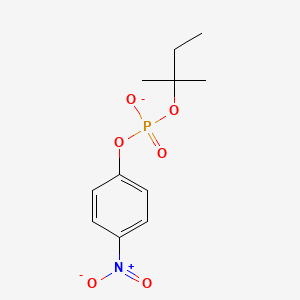
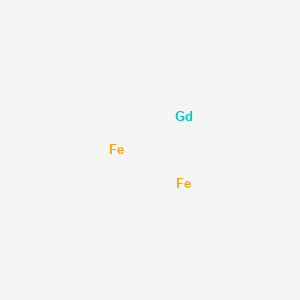

![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
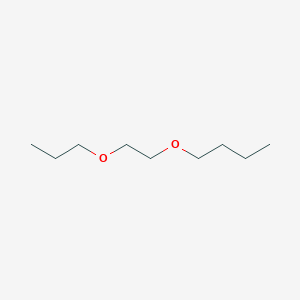
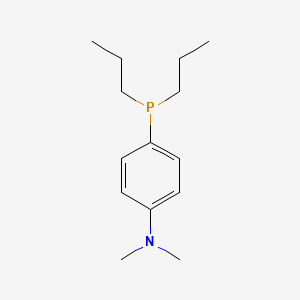
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
